

Application Notes: Radioimmunoassay for Angiotensin (1-7) Detection

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Compound of Interest

Compound Name: Angiotensin (1-7)

Cat. No.: B1266297

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Introduction

Angiotensin (1-7) [Ang-(1-7)] is a biologically active heptapeptide of the renin-angiotensin system (RAS) that often counteracts the effects of Angiotensin II. It exhibits vasodilatory, anti-proliferative, and anti-thrombotic properties, making it a key target in cardiovascular research and drug development. Accurate quantification of Ang-(1-7) in biological samples is crucial for understanding its physiological and pathophysiological roles. This document provides a detailed protocol for the detection of **Angiotensin (1-7)** using a competitive radioimmunoassay (RIA), a highly sensitive and specific method for peptide quantification.

Principle of the Assay

The radioimmunoassay for Ang-(1-7) is a competitive binding assay. In this assay, a known quantity of radiolabeled Ang-(1-7) (the "tracer," typically labeled with Iodine-125) competes with the unlabeled Ang-(1-7) present in the sample or standard for a limited number of binding sites on a specific anti-Ang-(1-7) antibody. As the concentration of unlabeled Ang-(1-7) in the sample increases, the amount of radiolabeled tracer that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity is measured using a gamma counter. A standard curve is generated by plotting the bound radioactivity against known concentrations of Ang-(1-7) standards. The concentration of Ang-(1-7) in unknown samples is then determined by interpolating their corresponding radioactivity measurements from this standard curve.

Quantitative Data Summary

The following table summarizes key quantitative parameters of the **Angiotensin (1-7)** radioimmunoassay, compiled from various sources. These values can serve as a reference for assay performance and validation.

Parameter	Value	Reference
Standard Curve Range	2.5 - 2000 pg/tube	[1]
Analytical Sensitivity	1.0 pmol/L	[2][3]
Reference Plasma Levels	1.0 – 9.5 pmol/L (median, 4.7 pmol/L)	[2][3]
Intra-Assay CV (High Conc.)	4%	[2]
Intra-Assay CV (Low Conc.)	20%	[2]
Inter-Assay CV (High Conc.)	8%	[2]
Inter-Assay CV (Low Conc.)	13%	[2]
Antibody Dilution	1:400	[4]
Incubation Time	18 - 22 hours	[4][5]
Incubation Temperature	4°C	[4][5]

Experimental Protocols

I. Sample Collection and Preparation

The accurate measurement of Ang-(1-7) is highly dependent on proper sample collection and handling to prevent its degradation by peptidases.[2]

A. Blood Sample Collection:

- Draw venous blood into chilled tubes containing an EDTA anticoagulant and a specialized inhibitor cocktail.[2] The inhibitor cocktail is crucial to prevent the in-vitro generation or degradation of angiotensin peptides.[2]

- Immediately place the collected blood samples on ice.
- Centrifuge the blood at 4°C to separate the plasma.
- Freeze the resulting plasma samples at -20°C or lower until extraction.

B. Urine Sample Collection:

- Collect 24-hour urine specimens in a container to which a preservative, such as 20 mL of 6N HCl, has been added.[\[6\]](#)
- Instruct the subject to gently agitate the container after each void and to keep the container cool throughout the 24-hour collection period.[\[6\]](#)

C. Sample Extraction (Solid-Phase Extraction):

Extraction is necessary to concentrate the peptide and remove interfering substances from the biological matrix.

- Cartridge Activation: Use phenylsilylsilica or C18 Sep-Pak cartridges.[\[2\]](#)[\[7\]](#) Prime the cartridges by passing 1 mL of methanol, followed by 1 mL of water, and then 2 mL of Tris-albumin buffer.[\[2\]](#)
- Sample Loading: Thaw the plasma or urine samples on ice. Dilute the samples with cold Tris-albumin buffer and centrifuge to remove any precipitates.[\[2\]](#) Load the supernatant onto the activated cartridges.[\[2\]](#)
- Washing: Wash the cartridges twice with 3 mL of water to remove unbound substances.[\[2\]](#)
- Elution: Elute the retained angiotensin peptides with 0.8 mL of methanol into polypropylene tubes.[\[2\]](#)
- Drying: Evaporate the methanol from the eluate under a stream of nitrogen or air at a maximum temperature of 37°C.[\[2\]](#)[\[8\]](#)
- Reconstitution: Reconstitute the dried extract in an appropriate volume of RIA assay buffer. The samples are now ready for the radioimmunoassay.[\[1\]](#)[\[8\]](#)

II. Radioimmunoassay Procedure

All steps should be performed on ice unless otherwise specified.[\[8\]](#)

- Assay Setup: Label polystyrene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Maximum Binding (B0), standards, quality controls (QCs), and unknown samples.
- Pipetting Standards and Samples:
 - Pipette the appropriate volume of reconstituted standards, QCs, and extracted samples into their respective tubes.
 - For B0 tubes, add the same volume of assay buffer instead of a standard.
 - For NSB tubes, add a larger volume of assay buffer and no primary antibody.[\[8\]](#)
- Addition of Primary Antibody: Add the diluted anti-Ang-(1-7) antiserum to all tubes except for the TC and NSB tubes.[\[8\]](#) Vortex gently.
- First Incubation: Incubate the tubes for 6 hours at 4°C.[\[8\]](#)
- Addition of Radiolabeled Tracer: Add the ^{125}I -Ang-(1-7) tracer to all tubes.[\[8\]](#) Vortex gently.
- Second Incubation: Incubate all tubes for 18-22 hours at 4°C to allow for competitive binding.[\[4\]](#)[\[8\]](#)[\[5\]](#)
- Separation of Bound and Free Antigen:
 - This step can be achieved using several methods, such as a second antibody precipitation method or antibody-coated tubes.[\[9\]](#)
 - For a second antibody method, add the precipitating reagent (e.g., goat anti-rabbit IgG) to all tubes except the TC tubes.
 - Incubate for an additional period (e.g., 30 minutes at 4°C) to allow for the formation of a precipitate.[\[10\]](#)

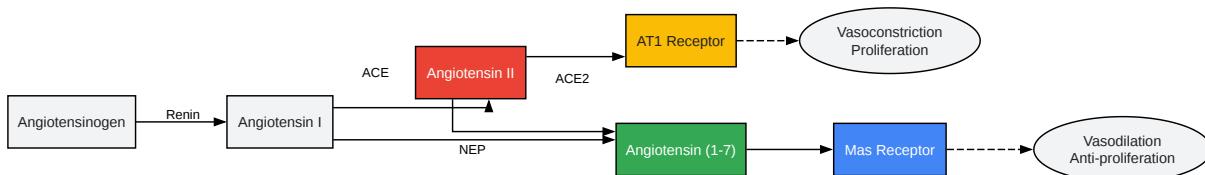
- Centrifuge the tubes at a sufficient speed and temperature (e.g., 1000g for 15 minutes at 4°C) to pellet the antibody-bound complex.[10]
- Carefully decant or aspirate the supernatant.
- Counting: Measure the radioactivity in the pellets (for all tubes except TC) and in the TC tubes using a gamma counter for at least one minute.

III. Data Analysis

- Calculate the average counts per minute (CPM) for each set of duplicates.
- Determine the percentage of tracer bound (%B/B0) for each standard, QC, and sample using the following formula: $\%B/B0 = [(Sample \text{ or Standard CPM} - NSB \text{ CPM}) / (B0 \text{ CPM} - NSB \text{ CPM})] \times 100$
- Construct a standard curve by plotting the %B/B0 for each standard against its corresponding concentration on a log-logit or semi-log scale.
- Determine the concentration of Ang-(1-7) in the unknown samples by interpolating their %B/B0 values from the standard curve.
- Correct the final concentration for the dilution and concentration factors used during sample preparation.

Visualizations

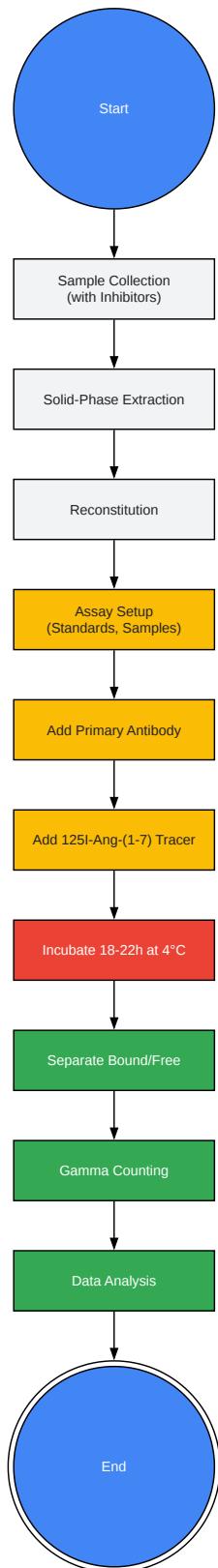
Renin-Angiotensin System Signaling Pathway



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Caption: Simplified overview of the Renin-Angiotensin System (RAS) pathway.

Angiotensin (1-7) RIA Experimental Workflow



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Caption: Step-by-step workflow for **Angiotensin (1-7)** Radioimmunoassay.

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